Methyl 3,4-dihydroxy-2-methylbenzoate

Physicochemical Characterization Purification Solid-State Chemistry

Generic substitution risks arise when ordering methylated dihydroxybenzoates. Methyl 3,4-dihydroxy-2-methylbenzoate (CAS 740799-82-0) solves this with its unique 2-methyl pattern, altering electronic properties and redox potential for antioxidant analog synthesis. • Mp 159-162°C vs. 134-135°C (non-methylated). • Enhanced organic solubility vs. free acid. • ≥98% purity (GC).

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 740799-82-0
Cat. No. B1428412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dihydroxy-2-methylbenzoate
CAS740799-82-0
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)O)C(=O)OC
InChIInChI=1S/C9H10O4/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,10-11H,1-2H3
InChIKeyONNFZKHTMFVKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Specifications: Methyl 3,4-dihydroxy-2-methylbenzoate


Methyl 3,4-dihydroxy-2-methylbenzoate (CAS 740799-82-0) is a substituted benzoate ester with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol [1]. This compound is a solid at room temperature, characterized as a light yellow to brown to dark green powder or crystal . It serves as a key synthetic intermediate in pharmaceutical and agrochemical research, with its ester and dihydroxy functionalities enabling its use as a versatile building block .

Role Synthetic intermediate for polyphenolic, pharmaceutical, and agrochemical building blocks
Functionality Dihydroxy ester with catechol-like chelation and ester reactivity; solid powder/crystal
Structural feature 2-Methyl substitution alters steric and electronic properties vs. unsubstituted analogs

Substitution Failure: Methyl 3,4-dihydroxy-2-methylbenzoate


Generic substitution among methylated dihydroxybenzoates is not scientifically valid due to the compound's unique 2-methyl substitution pattern. Unlike methyl protocatechuate (methyl 3,4-dihydroxybenzoate), the ortho-methyl group in Methyl 3,4-dihydroxy-2-methylbenzoate introduces significant steric hindrance and alters the electronic properties of the aromatic ring [1]. This structural feature directly impacts key procurement and research-relevant parameters, including melting point (159-162°C vs. 134-135°C for the non-methylated analog) and solubility in organic solvents, thereby affecting both handling and downstream reactivity in applications such as polyphenol synthesis .

Compared to methyl protocatechuate (no 2‑methyl)
The ortho‑methyl group raises melting point by ~25 °C and shifts solubility in organic solvents. Direct substitution may alter recrystallization behavior and downstream reactivity.
Compared to free acid (3,4‑dihydroxy‑2‑methylbenzoic acid)
The methyl ester provides reported higher solubility in methanol and other organic media; the free acid shows limited solubility, which can restrict synthetic scope and handling.

Differentiation Evidence for Methyl 3,4-dihydroxy-2-methylbenzoate


Elevated Melting Point vs. Methyl Protocatechuate

The presence of the 2-methyl group in Methyl 3,4-dihydroxy-2-methylbenzoate results in a significantly higher melting point compared to its closest non-methylated analog, methyl protocatechuate (methyl 3,4-dihydroxybenzoate). This property is critical for purification, storage, and formulation considerations .

Melting point
Reported
159–162 °C vs. 134–135 °C
+25 to 27 °C difference (standard determination)
Informs purification and handling assessment
Data to verify; vendor specifications, no peer‑reviewed comparison
Physicochemical Characterization Purification Solid-State Chemistry

Ester Improves Solubility vs. Free Acid

The methyl ester form of 3,4-dihydroxy-2-methylbenzoic acid confers superior solubility in common organic solvents, a key differentiator from the parent carboxylic acid. The target compound is readily soluble in methanol, facilitating homogeneous reaction conditions for synthetic applications, whereas the free acid has limited solubility in such media [1] .

Solubility in MeOH
Class‑level
Soluble vs. Limited (free acid)
Methyl ester improves organic solvent miscibility
May support broader synthetic application
Class‑level inference; vendor documentation, general esterification principle
Solubility Downstream Processing Reaction Medium

Scalable Synthesis via Catalytic Hydrogenation

A 2022 patent (WO2022156789) describes an improved catalytic hydrogenation method for producing methyl 3,4-dihydroxy-2-methyl-benzoate, achieving yields above 85% with excellent purity [1]. This patent provides a documented, scalable synthetic route, which is a distinct advantage over alternative analogs for which similar process chemistry documentation may not be as accessible or efficient.

Synthetic yield
Reported
>85% yield
Catalytic hydrogenation method (WO2022156789)
Supports scalable procurement evaluation
Patent‑documented route; yields above 85% with high purity
Process Chemistry Synthetic Route Scalability

Key Applications for Methyl 3,4-dihydroxy-2-methylbenzoate


Polyphenol and Antioxidant Synthesis

The compound's dihydroxy and ester functionalities make it a versatile building block for constructing more complex polyphenolic molecules . Its specific substitution pattern is required for creating targeted antioxidant analogs where the 2-methyl group influences the molecule's redox potential and radical scavenging activity, differentiating it from products made with methyl protocatechuate.

Pharmaceutical and Agrochemical Intermediate

As a key synthetic intermediate, Methyl 3,4-dihydroxy-2-methylbenzoate is utilized in the preparation of bioactive molecules . Its enhanced solubility in organic solvents, a property not shared by its free acid counterpart, is particularly advantageous for multi-step synthetic sequences in pharmaceutical and agrochemical research.

Coordination Complexes & Materials Science

The presence of two adjacent hydroxyl groups and an ester moiety allows this compound to act as a ligand for metal coordination. The electron-donating 2-methyl group can fine-tune the electronic properties of the resulting complex [1], offering a unique tool for designing metal-organic frameworks (MOFs) or catalysts with tailored properties compared to those derived from non-methylated analogs.

Analytical Standard for Chromatography

Commercial availability with high purity specifications (e.g., min. 98.0% by GC) from reputable vendors like TCI makes this compound suitable for use as a reference standard in analytical chemistry applications, such as HPLC or GC method development, where its distinct retention time profile due to the 2-methyl group is a critical parameter.

Application
Selection Property
Validation Focus
Polyphenol & antioxidant synthesis
2‑Methyl‑3,4‑dihydroxy substitution pattern
Redox potential modulation review
Multi‑step pharmaceutical/agrochemical intermediate
Methyl ester form for organic solvent solubility
Solubility‑dependent synthetic sequence
Metal‑organic ligand design
Catechol‑like dihydroxy chelation
Electronic tuning via 2‑methyl group
HPLC/GC reference standard
High purity (GC)
Distinct retention time characterization

Technical Documentation Hub

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